
N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amin
Übersicht
Beschreibung
The compound “MG 1” refers to a class of magnesium(I) compounds, which are characterized by the presence of a magnesium-magnesium bondMagnesium(I) compounds are distinct from the more common magnesium(II) compounds, which are widely used in various industrial and medical applications .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Premature Ejaculation Treatment
Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) that is specifically designed for the treatment of PE. Unlike traditional SSRIs used for depression, Dapoxetine is characterized by its rapid onset and short half-life, making it suitable for on-demand use. Clinical trials have demonstrated its efficacy in prolonging ejaculation time and improving control over ejaculation in men with PE .
Mechanism of Action
Dapoxetine works by inhibiting the reuptake of serotonin in the nervous system, which enhances serotonergic activity at the synapses. This action is believed to increase the time to ejaculation and improve overall sexual satisfaction .
Research Findings
Clinical Trials
Numerous studies have been conducted to evaluate the effectiveness and safety of Dapoxetine. A meta-analysis involving multiple clinical trials found that Dapoxetine significantly increased intravaginal ejaculatory latency time (IELT) compared to placebo .
Study Reference | Sample Size | IELT Improvement | Side Effects |
---|---|---|---|
PMID: 31557052 | 500 | +2.5 minutes | Mild nausea |
PMID: 28737412 | 600 | +3.0 minutes | Headache |
PMID: 29422437 | 400 | +2.8 minutes | Dizziness |
Safety and Side Effects
Dapoxetine is generally well-tolerated, but like any medication, it can have side effects. Commonly reported adverse effects include nausea, headache, dizziness, and diarrhea . Serious side effects are rare but can include cardiovascular events in susceptible individuals.
Case Studies
Case Study 1: Efficacy in a Diverse Population
A study published in the Journal of Sexual Medicine involved a diverse cohort of men from various ethnic backgrounds. The results indicated that Dapoxetine was effective across different populations, with consistent improvements in IELT and patient satisfaction scores .
Case Study 2: Long-term Use
Another longitudinal study assessed the long-term effects of Dapoxetine over a period of one year. Participants reported sustained improvements in sexual function and quality of life without significant withdrawal symptoms upon discontinuation .
Wirkmechanismus
Target of Action
R-Dapoxetine primarily targets the serotonin reuptake transporters in the brain . It has been shown to bind onto the human transcript of the serotonin (5-HT), norepinephrine (NE), and dopamine (DA) reuptake transporters . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.
Mode of Action
The mode of action of R-Dapoxetine is thought to be related to the inhibition of neuronal reuptake of serotonin and subsequent potentiation of serotonin activity . By inhibiting the reuptake of serotonin, R-Dapoxetine increases the concentration of this neurotransmitter in the synaptic cleft, enhancing its signaling and leading to various downstream effects .
Biochemical Pathways
R-Dapoxetine affects the serotonin signaling pathway . By inhibiting the reuptake of serotonin, it potentiates the activity of this neurotransmitter, leading to enhanced serotonin signaling . This can have various downstream effects, including mood regulation and potentially beneficial effects on cognitive function .
Pharmacokinetics
R-Dapoxetine has a unique pharmacokinetic profile. It has a short time to maximum serum concentration (about 1 hour) and rapid elimination (initial half-life of 1-2 hours) . This means that it reaches its peak concentration in the body quickly and is also eliminated from the body relatively quickly. These properties can impact its bioavailability and overall pharmacological effects .
Result of Action
The molecular and cellular effects of R-Dapoxetine’s action are diverse. It has been shown to significantly ameliorate cerebral ischemia/reperfusion-induced neurobehavioral deficits, reduce cerebral infarct volume, and histopathological damage . Moreover, R-Dapoxetine pretreatment reduced lipid peroxidation, caspase-3, and inflammatory mediators (TNF-α and iNOS) compared to ischemia/reperfusion-injured rats .
Action Environment
The action, efficacy, and stability of R-Dapoxetine can be influenced by various environmental factors. For instance, it has been shown to suppress Zika Virus infection in vitro . This suggests that the compound’s action can be influenced by the presence of certain pathogens.
Biochemische Analyse
Biochemical Properties
N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine plays a crucial role in biochemical reactions by inhibiting the serotonin transporter (SERT). This inhibition increases serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission. The compound interacts with various enzymes and proteins, including cytochrome P450 enzymes (CYP2D6 and CYP3A4), which are involved in its metabolism . Additionally, it binds to the serotonin transporter with high affinity, preventing the reuptake of serotonin into presynaptic neurons .
Cellular Effects
N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine affects various cell types and cellular processes. It modulates cell signaling pathways by increasing serotonin levels, which can influence gene expression and cellular metabolism. The compound has been shown to impact neuronal cells significantly, enhancing synaptic plasticity and promoting neuroprotection . In non-neuronal cells, it can affect cellular metabolism by altering the activity of metabolic enzymes and transporters.
Molecular Mechanism
The molecular mechanism of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine involves its binding to the serotonin transporter, leading to the inhibition of serotonin reuptake. This action increases serotonin availability in the synaptic cleft, enhancing serotonergic signaling. The compound also interacts with cytochrome P450 enzymes, which metabolize it into active and inactive metabolites . These interactions can lead to enzyme inhibition or activation, affecting the overall pharmacokinetic profile of the compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine change over time. The compound is relatively stable under standard laboratory conditions but can degrade under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that it maintains its efficacy in modulating serotonin levels over extended periods, although its stability can be influenced by factors such as light and pH .
Dosage Effects in Animal Models
The effects of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine vary with different dosages in animal models. At therapeutic doses, the compound effectively increases serotonin levels and improves behavioral outcomes in models of premature ejaculation and depression . At higher doses, it can cause adverse effects such as serotonin syndrome, characterized by excessive serotonergic activity leading to symptoms like agitation, hyperthermia, and seizures .
Metabolic Pathways
N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine is metabolized primarily by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4 . These enzymes convert the compound into its active and inactive metabolites, which are then further processed and excreted. The metabolic pathways involve oxidation, demethylation, and conjugation reactions, affecting the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine is transported and distributed through various mechanisms. It interacts with transporters such as the serotonin transporter and P-glycoprotein, which influence its cellular uptake and efflux . The compound’s distribution is also affected by its lipophilicity, allowing it to cross the blood-brain barrier and accumulate in the central nervous system.
Subcellular Localization
N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine is primarily localized in the synaptic cleft and presynaptic neurons, where it exerts its pharmacological effects by inhibiting serotonin reuptake . The compound may also be found in other cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can influence cellular metabolism and signaling pathways. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular locations.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Magnesium(I)-Verbindungen beinhaltet typischerweise die Reduktion von Magnesium(II)-Vorläufern. Eine übliche Methode ist die Reaktion eines Magnesium(II)-Halogenids mit einem starken Reduktionsmittel wie Kalium oder Natriummetall. Diese Reaktion wird oft in Gegenwart voluminöser Liganden durchgeführt, um die resultierende Magnesium(I)-Verbindung zu stabilisieren .
Beispielsweise kann die Reaktion von Magnesium(II)-chlorid mit Kaliummetall in Gegenwart eines voluminösen Liganden zu einem Magnesium(I)-Dimer führen:
MgCl2+2K+Ligand→Mg2(Ligand)2+2KCl
Industrielle Produktionsverfahren
Die industrielle Produktion von Magnesium(I)-Verbindungen steckt aufgrund der Herausforderungen im Zusammenhang mit ihrer Stabilisierung und Handhabung noch in den Kinderschuhen. Fortschritte im Ligandendesign und in den Reaktionsbedingungen ebnen den Weg für skalierbare Produktionsverfahren. Die Verwendung spezieller Reaktoren und kontrollierter Umgebungen ist entscheidend, um den Abbau dieser empfindlichen Verbindungen zu verhindern {_svg_3}.
Chemische Reaktionsanalyse
Reaktionstypen
Magnesium(I)-Verbindungen durchlaufen eine Vielzahl von chemischen Reaktionen, darunter:
Oxidation: Magnesium(I)-Verbindungen können zu Magnesium(II)-Verbindungen oxidiert werden. Diese Reaktion wird oft durch Sauerstoff oder andere Oxidationsmittel erleichtert.
Reduktion: Obwohl seltener, können Magnesium(I)-Verbindungen unter bestimmten Bedingungen weiter reduziert werden.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Sauerstoff, Halogene und andere starke Oxidationsmittel.
Reduktionsmittel: Natrium, Kalium und andere Alkalimetalle.
Lösungsmittel: Ätherlösungsmittel wie Diethylether und Tetrahydrofuran werden häufig verwendet, um die reaktiven Zwischenprodukte zu stabilisieren.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von Magnesium(I)-Verbindungen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So führt Oxidation typischerweise zu Magnesium(II)-Verbindungen, während Substitutionsreaktionen eine Vielzahl von Magnesiumkomplexen mit verschiedenen Liganden produzieren können .
Wissenschaftliche Forschungsanwendungen
Magnesium(I)-Verbindungen haben eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von Magnesium(I)-Verbindungen beinhaltet die Übertragung von Elektronen von den Magnesiumzentren auf die Zielmoleküle. Diese Elektronenübertragung kann eine Vielzahl von chemischen Transformationen erleichtern, darunter Reduktionen und Bindungsbildungen. Die beteiligten molekularen Ziele und Pfade hängen von der jeweiligen Anwendung und den Reaktionsbedingungen ab .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium(I) compounds undergo a variety of chemical reactions, including:
Oxidation: Magnesium(I) compounds can be oxidized to magnesium(II) compounds. This reaction is often facilitated by oxygen or other oxidizing agents.
Reduction: Although less common, magnesium(I) compounds can be reduced further under specific conditions.
Substitution: These compounds can participate in substitution reactions where ligands attached to the magnesium centers are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, halogens, and other strong oxidizing agents.
Reducing Agents: Sodium, potassium, and other alkali metals.
Major Products Formed
The major products formed from the reactions of magnesium(I) compounds depend on the specific reaction conditions and reagents used. For example, oxidation typically yields magnesium(II) compounds, while substitution reactions can produce a variety of magnesium complexes with different ligands .
Vergleich Mit ähnlichen Verbindungen
Magnesium(I)-Verbindungen sind im Vergleich zu anderen Magnesiumverbindungen aufgrund ihrer niedrigeren Oxidationsstufe und des Vorhandenseins einer Magnesium-Magnesium-Bindung einzigartig. Zu ähnlichen Verbindungen gehören:
Biologische Aktivität
N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, commonly known as Dapoxetine , is a selective serotonin reuptake inhibitor (SSRI) primarily used for the treatment of premature ejaculation in men. This compound has garnered significant attention in pharmacological research due to its unique properties and various biological activities.
Chemical Structure:
- IUPAC Name: (1S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine
- Molecular Formula: C21H23NO
- Molecular Weight: 323.42 g/mol
- CAS Number: 119356-77-3
Dapoxetine acts by inhibiting the reuptake of serotonin in the brain, which increases serotonin levels in the synaptic cleft and enhances its action on postsynaptic receptors. This mechanism is crucial for its efficacy in delaying ejaculation, making it distinct from other SSRIs that are primarily used for depression.
1. Antidepressant Effects
Research indicates that Dapoxetine may exhibit antidepressant-like effects due to its serotonergic activity. Studies have shown that it can improve mood and reduce anxiety in patients, which can be beneficial in treating conditions like generalized anxiety disorder (GAD) alongside premature ejaculation.
2. Neuroprotective Properties
Recent studies have explored Dapoxetine's potential neuroprotective effects, particularly in models of ischemic stroke. In animal studies, Dapoxetine has been shown to:
- Ameliorate neurobehavioral deficits post-stroke.
- Reduce cerebral infarct volume.
- Mitigate histopathological damage associated with ischemic injury.
3. Antimicrobial Activity
Dapoxetine and its derivatives have also been evaluated for antimicrobial properties. A series of compounds derived from naphthalenes were synthesized and screened for antibacterial and antifungal activities, revealing promising results against various microbial strains .
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
A study involving adult male Wistar rats subjected to bilateral common carotid artery occlusion demonstrated that Dapoxetine significantly reduced cerebral injury markers and improved functional outcomes post-reperfusion. The study utilized behavioral assessments and histological analyses to quantify the neuroprotective effects.
Pharmacokinetics
Dapoxetine is rapidly absorbed with peak plasma concentrations occurring approximately 1–2 hours after oral administration. It undergoes extensive hepatic metabolism, primarily through cytochrome P450 enzymes, leading to various metabolites that may also contribute to its pharmacological profile .
Eigenschaften
IUPAC Name |
N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USRHYDPUVLEVMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40421937, DTXSID00861254 | |
Record name | N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40421937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Dimethyl-3-[(naphthalen-1-yl)oxy]-1-phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00861254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119356-76-2 | |
Record name | N,N-Dimethyl-α-[2-(1-naphthalenyloxy)ethyl]benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119356-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40421937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenemethanamine, N,N-dimethyl-α-[2-(1-naphthalenyloxy)ethyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is R-Dapoxetine separated from the racemic mixture?
A1: R-Dapoxetine can be separated from the racemic mixture through a resolution process using D- or L-(+)-tartaric acid. This method leverages the difference in solubility between the diastereoisomers formed by the reaction of Dapoxetine with tartaric acid. This process has been shown to yield R-Dapoxetine with high enantiomeric excess (e.e% > 99.9%). []
Q2: What is the enantiomeric purity achievable for R-Dapoxetine using the tartaric acid resolution method?
A2: The resolution of racemic Dapoxetine with D- or L-(+)-tartaric acid has demonstrated the capability to produce both S-Dapoxetine and R-Dapoxetine with enantiomeric excess (e.e%) values exceeding 99.9%. This high level of purity highlights the effectiveness of this method for separating the enantiomers. []
Q3: What are the potential advantages of developing prodrugs for Dapoxetine, and how is this achieved structurally?
A3: Prodrugs offer a promising strategy for enhancing the pharmaceutical properties of Dapoxetine, such as water solubility, stability, elution rate, and taste. One approach involves introducing specific chemical groups to modify the Dapoxetine structure. For example, reacting Dapoxetine with (RcO)2P(O)O(CRaRb)y-halide leads to a prodrug with a zwitterionic structure, incorporating the -(CRaRb)y-O-P(O)(ORc)(O-) progroup (Rp), potentially improving its overall pharmaceutical profile. []
Q4: Are there alternative synthesis pathways for obtaining enantiomerically pure Dapoxetine?
A4: Yes, highly enantioselective syntheses have been developed for both (S)-(+)- and (R)-(-)-Dapoxetine. These methods utilize 3-phenyl-1-propanol as a starting material and leverage Du Bois asymmetric C-H amination reactions with chiral dirhodium(II) complexes as catalysts to achieve enantioselectivity. []
Q5: What analytical methods are employed to determine the purity of Dapoxetine and identify potential impurities?
A5: Capillary electrophoresis (CE) serves as a valuable analytical technique for assessing the purity of Dapoxetine hydrochloride. This method enables the separation and quantification of (R)-Dapoxetine along with potential impurities like (3S)‐3‐(dimethylamino)‐3‐phenyl‐1‐propanol, (S)‐3‐amino‐3‐phenyl‐1‐propanol, and 1-naphthol. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.